4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid
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Overview
Description
4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H16N2O7 and its molecular weight is 312.278. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Molecular Studies
- The study of chloramphenicol derivatives, including compounds related to 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid, has been conducted using vibrational spectroscopy techniques like Raman and infrared spectroscopy. This research offers insights into the molecular structure and interactions within these compounds (Fernandes et al., 2017).
Chemical Synthesis and Reaction Mechanisms
- Research on the reactions of 4-oxobutanoic acids and their cyclic analogues with various nucleophiles has been carried out, providing a deeper understanding of their chemical properties and potential applications in synthesis (Amalʼchieva et al., 2022).
Application in Material Science and Biochemistry
- Certain derivatives of 4-oxobutanoic acid have been used as effective tools in material science and biochemistry, demonstrating versatility in applications ranging from inducers in peptide synthesis to probes in electron spin resonance studies (Toniolo et al., 1998).
Synthesis and Characterization in Organic Chemistry
- The synthesis and characterization of complexes based on carboxylate ligands, including those related to this compound, have been explored. These studies are crucial for understanding the properties of these compounds and their potential applications in organic chemistry and related fields (Sirajuddin et al., 2020).
Advanced Spectroscopy and Computational Studies
- Advanced spectroscopic techniques and computational studies have been employed to understand the structural and electronic properties of derivatives of 4-oxobutanoic acid. These insights are valuable for the development of new materials and pharmaceuticals (Raju et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Chloramphenicol 3-O phosphotransferase , an enzyme found in Streptomyces venezuelae . This enzyme plays a crucial role in the bacterial resistance to chloramphenicol, a broad-spectrum antibiotic .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . The presence of the nitrophenyl group and the dihydroxypropan-2-yl group may contribute to its binding affinity and selectivity .
Biochemical Pathways
Given its target, it may influence the pathways related to antibiotic resistance in bacteria .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it may potentially affect the bacterial resistance to antibiotics .
Properties
IUPAC Name |
4-[[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-7-10(14-11(17)5-6-12(18)19)13(20)8-1-3-9(4-2-8)15(21)22/h1-4,10,13,16,20H,5-7H2,(H,14,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAMVSYUKUIFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CCC(=O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.